N-(2-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound characterized by its unique structural features, which include a methoxybenzyl group and a benzothiazole moiety. This compound belongs to the class of benzothiazole derivatives and is notable for its potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 300.31 g/mol .
This compound can be classified under pharmaceutical intermediates due to its applications in drug development, particularly in the synthesis of biologically active compounds. It is also categorized as a benzothiazole derivative, which is known for various biological activities including antimicrobial and anticancer properties .
The synthesis of N-(2-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves multiple steps:
The molecular structure of N-(2-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide features:
The compound's structure can be represented by the following SMILES notation: CC(=O)N(C1=CC=CC=C1OC)C(=O)N2C(=O)c3ccccc3S1(=O)=O
.
N-(2-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can participate in various chemical reactions, including:
The reactivity largely depends on the functional groups present in its structure, particularly the acetamide and benzothiazole moieties .
The mechanism of action for N-(2-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific biological targets within cells. Research indicates that it may inhibit certain enzymes or receptors associated with disease pathways. The dual functionality provided by the benzothiazole structure enhances its potential to interact with multiple targets simultaneously, making it a candidate for further pharmacological studies .
The physical properties of N-(2-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide include:
Chemical properties include:
N-(2-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has diverse applications in scientific research:
Research continues to investigate its potential therapeutic roles across different medical fields, including oncology and infectious diseases .
CAS No.: 137550-92-6
CAS No.: 145563-68-4
CAS No.: 130853-76-8
CAS No.:
CAS No.:
CAS No.: